ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It features a complex structure with an indene moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Carbamoylation: The indene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Benzoic Acid Derivative: The final step involves coupling the carbamoyl-indene intermediate with ethyl 4-aminobenzoate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: Reduction of the carbamoyl group can yield corresponding amines.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate: shares structural similarities with other benzoate esters and indene derivatives.
Indanone derivatives: These compounds also feature the indene moiety and are known for their biological activity.
Benzoate esters: Commonly used in various applications, including as preservatives and intermediates in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of the indene and benzoate structures, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-18(22)14-7-9-16(10-8-14)20-19(23)21-17-11-6-13-4-3-5-15(13)12-17/h6-12H,2-5H2,1H3,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZUMNATVNKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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